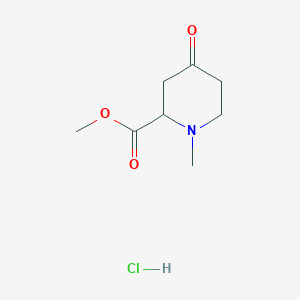

Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2378501-40-5 . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves the addition of benzylamine to methyl acrylate under heated reflux, generating N,N-dimethyl-β-propanoate benzylamine. This is then cyclized under reflux with sodium methoxide to produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is then converted to the hydrochloride salt .Molecular Structure Analysis

The IUPAC name for this compound is “methyl 1-methyl-4-oxopiperidine-2-carboxylate hydrochloride” and its InChI Code is "1S/C8H13NO3.ClH/c1-9-4-3-6 (10)5-7 (9)8 (11)12-2;/h7H,3-5H2,1-2H3;1H" . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A significant application of related compounds involves the enantioselective synthesis of biologically active derivatives. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts illustrates the compound's utility in creating chiral backbones for active molecules. This process is noted for its moderate enantioselectivity, mild reaction conditions, and the use of inexpensive materials, underscoring the compound's role in preparing compounds with a chiral 3-benzylpiperidine skeleton (Wang, Zhao, Xue, & Chen, 2018).

Chemical Synthesis and Derivatives

The versatility of "Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride" is also reflected in its use for synthesizing various chemical structures. Research demonstrates its application in creating 4-chloropiperidines through an environmentally benign approach, offering broad substrate scope and scalability (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019). Additionally, its derivative has been used as an intermediate in synthesizing potent inhibitors, highlighting its importance in medicinal chemistry and drug development (Hao, Liu, Zhang, & Chen, 2011).

Methodological Advances

Methodological advances in the synthesis of piperidine derivatives further demonstrate the compound's application in chemical research. For instance, the development of a 5 + 1 Protic Acid Assisted Aza-Pummerer Approach for synthesizing 4-chloropiperidines showcases innovative approaches to generating piperidine structures, emphasizing the compound's role in exploring new synthetic pathways (Ebule et al., 2019).

Structural and Stereochemical Studies

Structural and stereochemical investigations are another area of application. Research into the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives from methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates reveals insights into the stereochemical aspects of Michael reactions, contributing to the understanding of molecular configurations and their transformations (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with eyes, skin, and clothing .

Propiedades

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-9-4-3-6(10)5-7(9)8(11)12-2;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECFLXHMQOQJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phenyl]ethylidene})amine](/img/structure/B2963538.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)